N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide
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Overview
Description
N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide is an organic compound with the molecular formula C14H15N3OS. It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a thioether linkage to another phenyl ring bearing two amino groups at the 3 and 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide typically involves the reaction of 3,4-diaminothiophenol with 4-bromoacetanilide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide
- N-(4-((3,4-diaminophenyl)thio)phenyl)benzamide
- N-(4-((3,4-diaminophenyl)thio)phenyl)propionamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and thioether functionalities. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H15N3OS |
---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
N-[4-(3,4-diaminophenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C14H15N3OS/c1-9(18)17-10-2-4-11(5-3-10)19-12-6-7-13(15)14(16)8-12/h2-8H,15-16H2,1H3,(H,17,18) |
InChI Key |
LVHALRPVBKOQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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